1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a complex organic compound that features a pyrrolidine ring substituted with an ethanone group and an aminoethyl-ethylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the ethanone group through a Friedel-Crafts acylation reaction. The aminoethyl-ethylamino side chain can be added via nucleophilic substitution reactions, often using amines and alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
- 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidin-1-yl)-ethanone
- 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-azetidin-1-yl)-ethanone
Uniqueness
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is unique due to its specific substitution pattern and the presence of both an ethanone group and an aminoethyl-ethylamino side chain. This combination of functional groups provides distinct chemical properties and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
1-[3-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-13(7-5-12)8-11-4-6-14(9-11)10(2)15/h11H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYIZIMERZDLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.